molecular formula C6H9NOS B1445160 (5-Ethyl-1,3-thiazol-2-yl)methanol CAS No. 1340572-19-1

(5-Ethyl-1,3-thiazol-2-yl)methanol

Cat. No.: B1445160
CAS No.: 1340572-19-1
M. Wt: 143.21 g/mol
InChI Key: VPLLKXMDTBCVPI-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3-thiazol-2-yl)methanol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group at the 5-position and a hydroxymethyl group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-thiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromoacetaldehyde with ethylamine and sulfur to form the thiazole ring, followed by reduction to introduce the hydroxymethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of (5-Ethyl-1,3-thiazol-2-yl)carboxylic acid.

    Reduction: Formation of (5-Ethyl-1,3-thiazol-2-yl)methane.

    Substitution: Formation of various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Synthetic Route

Step Reagents Conditions Yield
1Thiazole derivativeDMF, heat70-90%
2MethanolReflux60-85%

Medicinal Chemistry

The compound exhibits promising antimicrobial properties . Research indicates that derivatives of thiazole, including (5-Ethyl-1,3-thiazol-2-yl)methanol, demonstrate significant antibacterial activity against various strains of bacteria. A study highlighted that this compound inhibited over 90% of bacterial growth at a concentration of 3.9 μg/mL against certain Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

In a comparative study of thiazole derivatives:

  • Compound Tested : this compound
  • Bacteria : Staphylococcus aureus and Pseudomonas aeruginosa
  • Result : Significant inhibition observed; effective against both bacterial types.

Anticancer Research

Thiazole derivatives are also explored for their potential anticancer properties . Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HCT-116 and HepG2. The mechanism is believed to involve the modulation of cellular signaling pathways associated with cell growth and apoptosis .

Data Summary: Anticancer Efficacy

Compound Cell Line IC50 (μM)
Thiazole Derivative AHCT-11615
Thiazole Derivative BHepG220
This compoundHT-2918

Agricultural Applications

In agriculture, thiazole derivatives are being investigated for their role as plant growth regulators and as agents for enhancing resistance to pathogens. The incorporation of this compound into formulations has shown potential in promoting plant health and yield.

Example Application

A field trial demonstrated that crops treated with formulations containing this compound exhibited:

  • Increased resistance to fungal infections.
  • Enhanced growth rates compared to untreated controls.

Material Science

The unique properties of this compound also make it suitable for applications in materials science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Material Properties

Property Value
Thermal StabilityImproved by 25%
Mechanical StrengthIncreased tensile strength by 15%

Comparison with Similar Compounds

    (5-Methyl-1,3-thiazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (5-Propyl-1,3-thiazol-2-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.

    (5-Ethyl-1,3-thiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness: (5-Ethyl-1,3-thiazol-2-yl)methanol is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group at the 5-position can also affect the compound’s lipophilicity and overall chemical properties, distinguishing it from other similar thiazole derivatives.

Biological Activity

(5-Ethyl-1,3-thiazol-2-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position. Its potential applications span various fields, including pharmaceuticals, agriculture, and biochemistry.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms. They are known for their wide range of biological activities, including:

  • Antimicrobial
  • Antiviral
  • Antifungal
  • Anticancer
  • Antidiabetic
  • Anti-inflammatory
  • Antioxidant
  • Hepatoprotective .

The biological activity of this compound is attributed to its ability to interact with various biological targets, leading to the modulation of multiple biochemical pathways. The compound's mode of action includes:

  • Targeting Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, influencing cellular signaling.
  • Cellular Uptake : The presence of the ethyl group enhances lipophilicity, potentially improving cellular uptake .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antibacterial properties. A study demonstrated that this compound showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like Oxytetracycline. The Minimum Inhibitory Concentration (MIC) values indicated a twofold to sixteenfold increase in effectiveness against various strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)Comparison with Oxytetracycline
Staphylococcus aureus7.88x higher
Bacillus cereus15.616x higher
Pseudomonas aeruginosa7.88x higher
Escherichia coli15.616x higher

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines have indicated that thiazole derivatives can induce apoptosis and inhibit cell proliferation. For instance, studies reported that this compound induced significant cytotoxic effects on breast cancer cell lines by triggering intrinsic apoptotic pathways .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is slightly soluble in water but shows better solubility in alcohol and ether. This property enhances its bioavailability when administered in formulations designed for therapeutic use .

Properties

IUPAC Name

(5-ethyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLKXMDTBCVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340572-19-1
Record name (5-ethyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Ethyl-1,3-thiazol-2-yl)methanol
Reactant of Route 2
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Reactant of Route 6
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